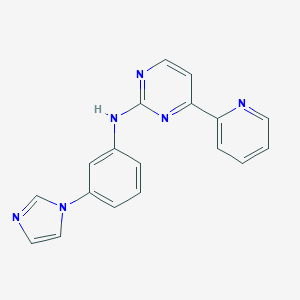

N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine

Vue d'ensemble

Description

N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which is required for the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to antigens. BTK phosphorylates downstream signaling molecules, leading to the activation of various pathways that promote B-cell survival and proliferation. N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.

Effets Biochimiques Et Physiologiques

In addition to its effects on B-cell signaling, N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has been shown to inhibit the activity of other kinases, such as JAK2 and FLT3, which are involved in the development and progression of other types of cancer. N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has also been shown to have anti-inflammatory effects, as it inhibits the production of cytokines by immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has a relatively short half-life and requires frequent dosing in preclinical models. Additionally, the optimal dosing regimen and combination with other agents are still being investigated.

Orientations Futures

For the development of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine include the evaluation of its efficacy in clinical trials for the treatment of CLL and MCL. Additionally, the potential of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine in combination with other agents, such as immune checkpoint inhibitors and other kinase inhibitors, is being investigated. The development of more potent and selective BTK inhibitors is also an area of active research.

Applications De Recherche Scientifique

N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine inhibits BTK activity and downstream signaling pathways in B-cells, leading to apoptosis (programmed cell death) and decreased proliferation. In vivo studies have demonstrated that N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine is effective in reducing tumor growth and prolonging survival in mouse models of CLL and MCL.

Propriétés

Numéro CAS |

112675-52-2 |

|---|---|

Nom du produit |

N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine |

Formule moléculaire |

C18H14N6 |

Poids moléculaire |

314.3 g/mol |

Nom IUPAC |

N-(3-imidazol-1-ylphenyl)-4-pyridin-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C18H14N6/c1-2-8-20-16(6-1)17-7-9-21-18(23-17)22-14-4-3-5-15(12-14)24-11-10-19-13-24/h1-13H,(H,21,22,23) |

Clé InChI |

SERDALJOTOQTDL-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)NC3=CC(=CC=C3)N4C=CN=C4 |

SMILES canonique |

C1=CC=NC(=C1)C2=NC(=NC=C2)NC3=CC(=CC=C3)N4C=CN=C4 |

Autres numéros CAS |

112675-52-2 |

Synonymes |

N-(3-(1H-imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine NIMP-PPA |

Origine du produit |

United States |

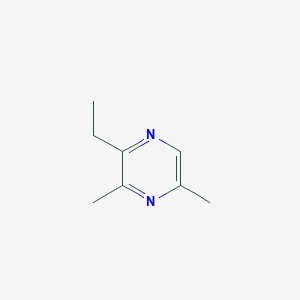

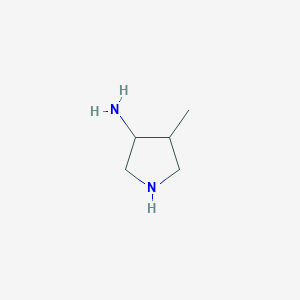

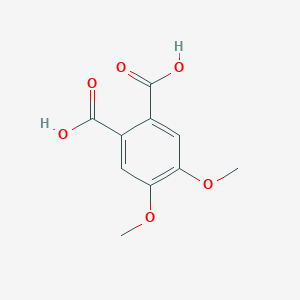

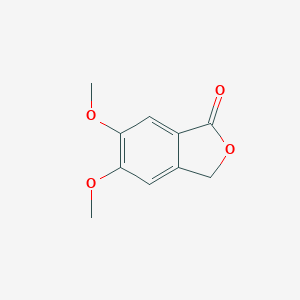

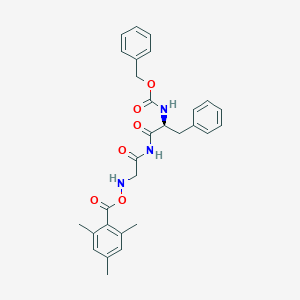

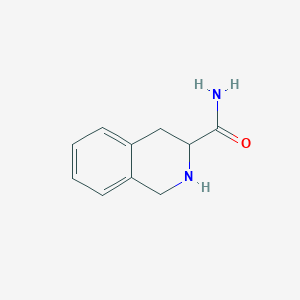

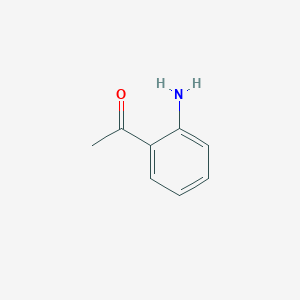

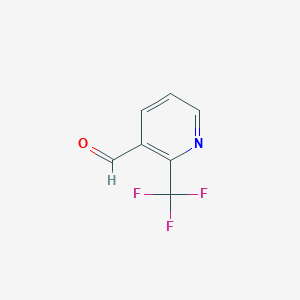

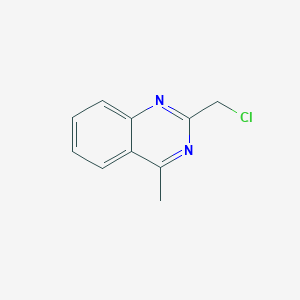

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.